1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile 1-[(4-methoxyphenyl)-oxomethyl]-2H-quinoline-2-carbonitrile is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 70391-31-0
VCID: VC21317105
InChI: InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

CAS No.: 70391-31-0

Cat. No.: VC21317105

Molecular Formula: C18H14N2O2

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile - 70391-31-0

Specification

Description 1-[(4-methoxyphenyl)-oxomethyl]-2H-quinoline-2-carbonitrile is a member of quinolines.
CAS No. 70391-31-0
Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
IUPAC Name 1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile
Standard InChI InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
Standard InChI Key WUJAMDNMCMEVOJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator